1-[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone is a compound of significant interest in the field of organic chemistry. It features a pyrazole ring substituted with a chlorophenyl group and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone typically involves the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylethanone
- 1-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylethanone
- 1-[5-(4-chlorophenyl)-1,3,4-triazol-2-yl]-2-phenylethanone
Uniqueness
1-[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone is unique due to the presence of both a hydroxy group and a chlorophenyl group on the pyrazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-15-8-6-14(7-9-15)17(22)10-11-19-20(17)16(21)12-13-4-2-1-3-5-13/h1-9,11,22H,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZPMDIYVFWNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1(C2=CC=C(C=C2)Cl)O)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.